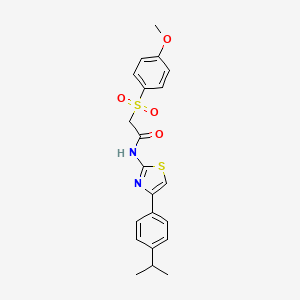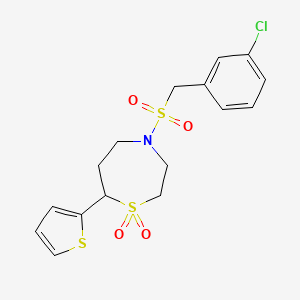
4-((3-Chlorobenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfur-containing compounds typically involves complex reactions where sulfonamide or sulfonyl chloride intermediates react with nucleophiles under controlled conditions. For instance, N-sulfonylalkylamines reacting with ynamines lead to the formation of 2H-1,2-thiazete 1,1-dioxides, which further undergo ring transformations into various heterocyclic compounds (Tornus et al., 1995). Additionally, improved synthetic methods have been reported for producing 4-chlorocoumarin-3-sulfonyl chloride, showcasing the versatility of sulfonyl intermediates in synthesizing heterocyclic dioxides with potential anticancer and anti-HIV properties (Jashari et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to "4-((3-Chlorobenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide" involves complex heterocyclic systems that may exhibit unique electronic and steric properties. The presence of sulfur dioxide moieties, as seen in thiophene 1,1-dioxides, significantly affects the electronic characteristics of these molecules, potentially influencing their reactivity and interaction with biological targets (Tsai et al., 2013).
Chemical Reactions and Properties
Sulfur-containing compounds, including those with sulfonyl groups, participate in a wide range of chemical reactions. For example, thiophene 1,1-dioxides are versatile intermediates in Diels-Alder reactions, serving as either dienophiles or dienes depending on the reaction conditions, which allows for the synthesis of various complex molecules (Nakayama & Sugihara, 1999). Additionally, reactions of N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide have demonstrated its potential as an efficient catalyst in synthesizing heterocyclic compounds under aqueous media, highlighting the chemical versatility of sulfur dioxide-containing compounds (Khazaei et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, particularly those containing a sulfonyl group, is a significant application of this compound. A study by He et al. (2018) illustrates a method for the preparation of seven-membered heterocyclic compounds through a three-component reaction involving sulfur dioxide, leading to the formation of sulfonated [3,1]-benzothiazepines (He et al., 2018).
Synthesis of Cyclic Sulfonamides
The synthesis of novel cyclic sulfonamides, such as substituted hexahydrobenzo[d]isothiazole 1,1-dioxides, has been reported. This is achieved via thermal Diels-Alder reactions of triene derivatives of buta-1,3-diene-1-sulfonic acid amide (Greig, Tozer, & Wright, 2001).
Optoelectronic Properties
The tuning of optoelectronic properties in thiophene 1,1-dioxides is another application. Tsai et al. (2013) demonstrated the use of electron-donating or electron-withdrawing substituents in thiophene 1,1-dioxides to facilitate the reduction of these sulfone heterocycles, impacting their optoelectronic characteristics (Tsai et al., 2013).
Antiviral Activity
Chen et al. (2010) synthesized sulfonamide derivatives demonstrating antiviral activity against tobacco mosaic virus, indicating potential applications in antiviral research (Chen et al., 2010).
Nonlinear Optics
Conjugated thiophene compounds containing methylsulfonyl and phenylsnlfunyl acceptors have been synthesized for use in nonlinear optical materials, highlighting applications in optics and materials science (Chou et al., 1996).
Antimicrobial Agents
The compound's derivatives have been explored for their potential as antimicrobial agents. For example, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, showing promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Propiedades
IUPAC Name |
4-[(3-chlorophenyl)methylsulfonyl]-7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S3/c17-14-4-1-3-13(11-14)12-25(21,22)18-7-6-16(15-5-2-9-23-15)24(19,20)10-8-18/h1-5,9,11,16H,6-8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOFMUGGFYUNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chlorobenzyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2496834.png)
![N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B2496837.png)
![N-(1-cyanocycloheptyl)-2-[(2,6-dimethylphenyl)amino]acetamide](/img/structure/B2496839.png)
![2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2496840.png)
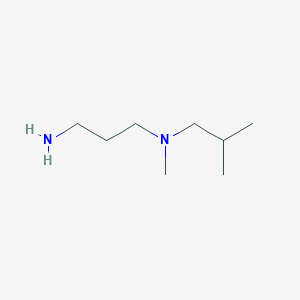
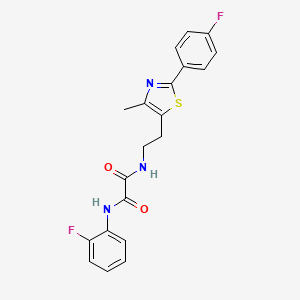

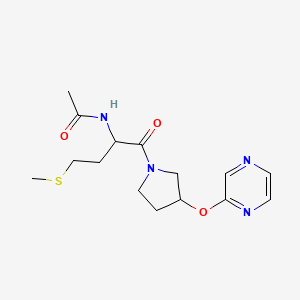
![N-[2-(4-methylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2496849.png)
